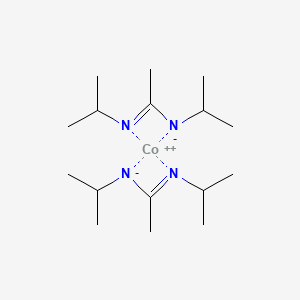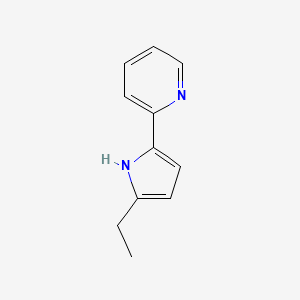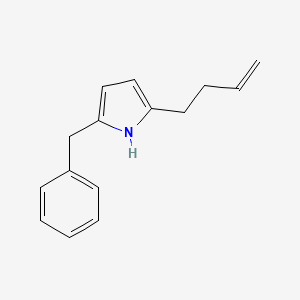![molecular formula C21H22N2 B6303335 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole CAS No. 2098260-57-0](/img/structure/B6303335.png)
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is an organic compound belonging to the pyrrole family. It is a colorless solid that is insoluble in water and is used in various scientific research applications. It is synthesized from the reaction of pyrrole and benzyl bromide, and is used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of specialty chemicals. Additionally, it is used in the preparation of various analytical standards and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, it is believed to interfere with the binding of cofactors to the active site of the enzyme, which can also inhibit its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been demonstrated to have an effect on the production of certain hormones, such as cortisol, and has been shown to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in a variety of solvents and can be stored for extended periods of time without degradation. However, it is insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole. Further research could be conducted to investigate its effects on other enzymes and its potential applications in drug development. Additionally, further research could be conducted to investigate its effects on the production of other hormones and its potential anti-cancer properties. Furthermore, research could be conducted to investigate its potential applications in the synthesis of other compounds, such as polymers and specialty chemicals.
Synthesemethoden
The synthesis of 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is accomplished through a two-step process. The first step involves the reaction of pyrrole with benzyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate is then reacted with an acid, such as sulfuric acid, to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted byproducts.
Eigenschaften
IUPAC Name |
2-benzyl-5-(4-pyrrolidin-1-ylphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-6-17(7-3-1)16-19-10-13-21(22-19)18-8-11-20(12-9-18)23-14-4-5-15-23/h1-3,6-13,22H,4-5,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZVOURVOYAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=CC=C(N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)





![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




